molecular formula C12H16FNO2 B4024575 N,N-diethyl-2-(4-fluorophenoxy)acetamide

N,N-diethyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B4024575
M. Wt: 225.26 g/mol
InChI Key: NMYZAGDXYVWJMX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by a phenoxy group substituted with a fluorine atom at the para position and a diethylaminoacetamide backbone. This compound serves as a key intermediate or precursor in the synthesis of radiolabeled tracers, such as [18F]DPA-714, which is used in positron emission tomography (PET) imaging to study neuroinflammation via the 18 kDa translocator protein (TSPO) . Its structural features, including the fluorine atom and pyrazolo[1,5-a]pyrimidine moiety in derivatives, contribute to its lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

N,N-diethyl-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYZAGDXYVWJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The para-fluorine in this compound enhances lipophilicity (logD ~2.44), critical for blood-brain barrier penetration in neuroimaging applications .
  • Radiolabeling Efficiency: Derivatives like DPA-714 incorporate a fluoroethoxy group, enabling efficient 18F-radiolabeling via nucleophilic substitution, unlike non-fluorinated analogues .

Repellent and Bioactivity Profiles

  • N,N-Diethyl-2-(4-methylphenyl)acetamide (F2): Demonstrates 5.0 hours of protection against A. aegypti at 20% concentration, outperforming the 3-methyl analogue (F1, 4.5 hours) . The 4-fluorophenoxy variant’s bioactivity in this context remains unexplored but is hypothesized to differ due to electronegativity and steric effects.

Critical Notes on Substituent Effects

Substituent Position : Para-substituted fluorine or methoxy groups optimize target engagement (e.g., TSPO binding or repellent duration), while meta-substituents reduce efficacy .

Application-Specific Design: The 4-fluorophenoxy group is prioritized for CNS tracers, whereas methoxy/methyl groups are tailored for topical repellents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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